8-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-one
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Overview
Description
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-one is a fluorinated derivative of tetrahydroisoquinoline, a compound known for its diverse biological activities and applications in medicinal chemistry. This compound features a fluorine atom at the 8th position of the tetrahydroisoquinoline ring, which can significantly influence its chemical properties and biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 8-fluoro-1,2,3,4-tetrahydroisoquinoline as the starting material.
Oxidation Reaction: The compound undergoes oxidation to introduce the keto group at the 3-position, resulting in this compound.
Reaction Conditions: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or Dess-Martin periodinane (DMP). The reaction is usually carried out in an acidic medium, such as acetic acid, to facilitate the oxidation process.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: As mentioned, oxidation of the 8-fluoro-1,2,3,4-tetrahydroisoquinoline leads to the formation of this compound.
Reduction: Reduction reactions can be performed to convert the keto group back to a hydroxyl group, resulting in 8-fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol.
Substitution: Substitution reactions at various positions of the ring can introduce different functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, DMP in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an alcohol solvent.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: this compound.
Reduction: 8-fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol.
Substitution: Various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as enzyme inhibition and receptor binding. Medicine: Research has explored its use in developing treatments for various diseases, including neurological disorders and cancer. Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the specific application and biological system.
Comparison with Similar Compounds
8-fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol: A hydroxylated derivative.
6-fluoro-8-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinolin-1-one: A methylated derivative.
7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one: A positional isomer.
Uniqueness: 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-one is unique due to its specific fluorine substitution, which can significantly affect its chemical reactivity and biological activity compared to its non-fluorinated counterparts.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique properties and reactivity profile contribute to its importance in both research and industry.
Properties
IUPAC Name |
8-fluoro-2,4-dihydro-1H-isoquinolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-3H,4-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRSRFMOTVPPDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)C(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782184-94-4 |
Source
|
Record name | 8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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